molecular formula C25H26N2O4 B2982696 7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-55-5

7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2982696
CAS No.: 631881-55-5
M. Wt: 418.493
InChI Key: JUQUHVBYPKWHNK-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core with three key substituents:

  • 7-Methyl group: A hydrophobic substituent on the chromene ring.
  • 1-Phenyl group: An aromatic substituent enhancing structural rigidity.

This compound belongs to a class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .

Properties

IUPAC Name

7-methyl-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-8-9-20-19(16-17)23(28)21-22(18-6-3-2-4-7-18)27(25(29)24(21)31-20)11-5-10-26-12-14-30-15-13-26/h2-4,6-9,16,22H,5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQUHVBYPKWHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a chromeno-pyrrole intermediate, followed by the introduction of the morpholinopropyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the availability of raw materials, cost-effectiveness of the process, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur through nucleophilic or electrophilic mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name R1 (Position 7) R2 (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Methyl 3-Morpholinopropyl C₂₄H₂₄N₂O₄ 428.46 (calculated) Enhanced solubility due to morpholine; potential CNS activity
NCGC00538279 () Chloro 3-(Dimethylamino)propyl C₂₄H₂₄ClN₂O₅ 478.91 Ghrelin receptor ligand; higher lipophilicity
7-Chloro-2-[3-(4-morpholinyl)propyl] analog () Chloro 3-Morpholinopropyl C₂₄H₂₃ClN₂O₄ 438.91 Structural analog with Cl; lower solubility vs. methyl
Representative Example () Variable (Me, Cl, F) Alkyl/aryl amines Varies Varies Drug candidate libraries (43–86% yields)
Key Observations:
  • Chloro vs. Methyl at Position 7 : Chloro substituents (e.g., NCGC00538279) increase molecular weight and lipophilicity (logP ~3.5 estimated) compared to methyl, which may reduce aqueous solubility but enhance membrane permeability .
  • Morpholinopropyl vs.

Biological Activity

7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its diverse biological activities. This compound belongs to a class of chromeno-pyrrole derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications. The presence of the morpholine group enhances solubility and may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C26H28N2O5C_{26}H_{28}N_{2}O_{5} with a molecular weight of approximately 448.519 g/mol. The compound features a chromeno-pyrrole framework that is significant for its biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity:
Studies have shown that derivatives of the chromeno-pyrrole structure possess antimicrobial properties against various strains of bacteria. For instance, related compounds have demonstrated efficacy against Staphylococcus aureus and Escherichia coli through broth microdilution methods .

2. Anti-inflammatory Activity:
The anti-inflammatory potential of this compound has been evaluated in vitro. In studies involving peripheral blood mononuclear cells (PBMCs), compounds similar to 7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α .

3. Antiproliferative Effects:
Research has also indicated that this class of compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives have been shown to suppress PBMC proliferation under stimulated conditions by up to 85% at certain concentrations .

The mechanism by which 7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific biological targets such as enzymes or receptors involved in inflammation and cell growth pathways plays a crucial role.

Case Studies

Several studies have highlighted the biological activity of related compounds:

Study Findings
Study 1 Demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Enterococcus faecalis with MIC values below 50 µg/mL for several derivatives.
Study 2 Evaluated the anti-inflammatory effects in human PBMCs showing a reduction in cytokine production by up to 77% compared to control groups .
Study 3 Investigated antiproliferative effects on cancer cell lines, revealing IC50 values indicating effective inhibition at low concentrations .

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